2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane
Description
Properties
IUPAC Name |
2-bromo-1-methyl-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c1-4(2-3(4)6)5(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTIGORXVZPYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling and Cyclopropanation
A robust two-step synthesis involves palladium-catalyzed coupling followed by cyclopropanation (Figure 1).
Step 1: Suzuki-Miyaura Coupling
The reaction of 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (III, $$ R^1 = Br $$) with dimethyl malonate (IV) in toluene at 125–130°C for 2.5 hours employs Pd(OAc)$$2$$ (0.03 eq), JohnPhos ligand (0.06 eq), and K$$3$$PO$$_4$$ (3 eq). This step achieves >99% conversion to dimethyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)malonate (V), as confirmed by GC-MS.
Step 2: Hydrolysis and Acidification
Malonate (V) undergoes saponification with NaOH (32%) at 100–105°C for 2.5 hours, followed by acidification with HCl (32%) to yield 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid (I). The final product is isolated as a light-yellow powder (68% yield over two steps).
Optimization Insights:
Deoxotrifluorination with Sulfur Tetrafluoride (SF$$_4$$)
SF$$_4$$-mediated deoxotrifluorination of carbonyl precursors offers an alternative route. However, substrate sensitivity limits its applicability. For example:
- Phenylacetic acid derivatives (e.g., substrate VIII) fail to react due to competing decarbonylation.
- Cyclopropylcarboxylic acids require prolonged reaction times (30–40 hours) and elevated temperatures (100°C).
Challenges:
Reaction Condition Analysis
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$-NMR (500 MHz, CDCl$$3 $$) :
$$ \delta $$ 0.99–1.09 (m, 2H, cyclopropane CH$$2$$), 1.33–1.40 (m, 2H, cyclopropane CH$$2$$), 3.64–3.71 (m, 2H, CH$$2$$CO$$_2$$H), 7.27–7.31 (m, 2H, aromatic), 7.42–7.47 (m, 2H, aromatic). - $$ ^{19}F $$-NMR : A singlet at $$ \delta $$ -71.2 ppm confirms the trifluoromethyl group.
Mechanistic Considerations
The palladium-catalyzed pathway proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the malonate enolate. Reductive elimination generates the coupled product, which undergoes cyclopropanation under basic conditions. The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state, facilitating ring closure.
Industrial-Scale Adaptations
Continuous Flow Reactors
Pilot studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes, achieving 72% yield at 130°C.
Waste Management
Zinc and magnesium sulfate byproducts are neutralized with NaHCO$$_3$$ and recycled, adhering to green chemistry principles.
"The integration of advanced catalysis and solvent engineering has revolutionized fluorinated cyclopropane synthesis, enabling access to previously inaccessible chemical space." — Adapted from WO2018141961A1.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-methyl-1-(trifluoromethyl)cyclopropane.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted cyclopropane derivatives.
Reduction: 1-Methyl-1-(trifluoromethyl)cyclopropane.
Oxidation: Cyclopropane derivatives with functional groups like alcohols or ketones.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions. It is particularly useful in the synthesis of more complex molecules due to its ability to undergo nucleophilic substitution reactions facilitated by the bromine atom .
Table 1: Common Reactions Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Nucleophilic Substitution | Various substituted cyclopropane derivatives | Enables functionalization at the bromine site |
| Reduction | 1-Methyl-1-(trifluoromethyl)cyclopropane | Useful for generating simpler derivatives |
| Oxidation | Functionalized cyclopropane derivatives | Can yield alcohols or ketones |
Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Its interactions with biomolecules are being studied to assess potential therapeutic applications, particularly in drug development .
Case Study: Enzyme Inhibition
In vitro studies have explored the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings suggest that it could serve as a lead compound for developing new anticancer drugs due to its ability to interact with biological pathways effectively .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its trifluoromethyl group imparts unique characteristics, such as increased lipophilicity and metabolic stability, which are advantageous in designing new materials and chemicals for industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methylcyclopropane: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Methyl-1-(trifluoromethyl)cyclopropane: Lacks the bromine atom, affecting its reactivity.
2-Bromo-1-(trifluoromethyl)cyclopropane: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is a cyclopropane derivative that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopropane ring. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group can facilitate penetration into cell membranes, allowing for modulation of biological pathways. Studies suggest that such compounds can act as enzyme inhibitors or receptor modulators, impacting various physiological processes.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Some derivatives have shown selective inhibition of tumor cell growth without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and disease processes .
Case Studies
Several studies have investigated the biological effects of cyclopropane derivatives, including this compound:
- Anticancer Properties : A study highlighted the compound's effectiveness in inhibiting growth in murine liver cancer cells while sparing non-tumorigenic cells. This suggests a potential application in cancer treatment .
- Enzyme Interaction Studies : Research demonstrated that the compound could modulate enzyme activity through competitive inhibition, which could be beneficial in designing drugs targeting specific metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Selective growth inhibition | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Receptor Modulation | Interaction with cellular receptors |
Table 2: Yield and Efficacy in Synthesis
| Compound | Yield (%) | Biological Activity Observed |
|---|---|---|
| This compound | 85 | Antitumor activity |
| Related cyclopropane derivatives | Varies | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane with high regioselectivity?
The synthesis of this compound requires precise control over cyclopropane ring formation and bromination. A two-step approach is recommended:
Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) with trifluoromethyl-substituted alkenes and diazo reagents to form the cyclopropane core. Ensure low temperatures (−20°C to 0°C) to minimize side reactions.
Bromination : Employ N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) to selectively brominate the methyl-bearing carbon. Monitor reaction progress via GC-MS to avoid over-bromination .
Q. How does the trifluoromethyl group influence the reactivity of the cyclopropane ring in substitution reactions?
The electron-withdrawing trifluoromethyl group stabilizes the cyclopropane ring via hyperconjugation but increases electrophilicity at adjacent carbons. In nucleophilic substitution (SN2), the bromine atom is replaced preferentially at the methyl-substituted carbon due to steric hindrance from the trifluoromethyl group. Computational studies (DFT) suggest a distorted transition state with partial ring-opening, verified by kinetic isotope effects .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integrity (δ ≈ −60 to −70 ppm). NMR detects cyclopropane ring protons (δ 1.2–2.0 ppm, multiplet splitting).
- X-ray Crystallography : Resolves stereochemical ambiguities, especially for chiral derivatives (e.g., enantiopure forms) .
- GC-MS/HPLC : Quantifies purity and detects trace byproducts (e.g., ring-opened alkenes).
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in ring-opening reactions of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal that ring-opening under acidic conditions proceeds via carbocation intermediates. The trifluoromethyl group stabilizes adjacent positive charges, directing cleavage toward the methyl-bromine bond. Experimental validation using deuterated solvents (e.g., DO) confirms protonation sites .
Q. What mechanisms explain contradictory data in thermal stability studies of this compound?
Conflicting reports on decomposition temperatures (120–150°C) arise from experimental setups:
Q. How does steric strain in the cyclopropane ring affect its reactivity in cross-coupling reactions?
The strained ring enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk from the trifluoromethyl group slows transmetallation. Optimize using bulky ligands (e.g., SPhos) and microwave-assisted heating (80°C, 30 min) to achieve >80% yield .
Q. What strategies mitigate toxicity risks during handling of this compound?
- Vapor Pressure Mitigation : Store at 2–8°C to reduce airborne exposure (predicted vapor pressure: ~5 mmHg at 25°C).
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods with HEPA filtration.
- Toxicity Screening : Preliminary assays (e.g., Ames test) indicate mutagenic potential due to bromine release; prioritize closed-system reactors .
Methodological Challenges
Q. How to resolve discrepancies in NMR data for diastereomeric derivatives?
Diastereomers often show overlapping signals in NMR. Use chiral shift reagents (e.g., Eu(hfc)) or NMR DEPT-135 to differentiate stereocenters. For unresolved cases, derivatize with Mosher’s acid and analyze via NMR .
Q. What experimental controls are essential for reproducibility in catalytic cyclopropanation?
- Catalyst Purity : Pre-purify metal precursors (e.g., Rh(OAc)) via recrystallization.
- Solvent Drying : Use molecular sieves (3Å) for aprotic solvents (e.g., DCM).
- Oxygen Exclusion : Conduct reactions under N/Ar to prevent catalyst oxidation .
Q. How to design a kinetic study for bromine displacement reactions?
Use stopped-flow UV-Vis spectroscopy to monitor bromide release (λ = 265 nm). Vary nucleophile concentrations (e.g., NaSH, NaN) and apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
